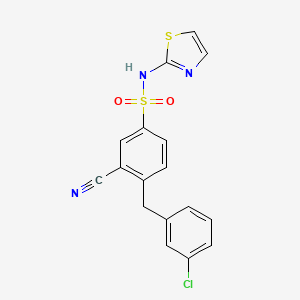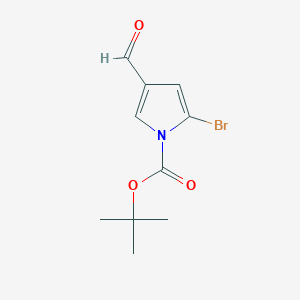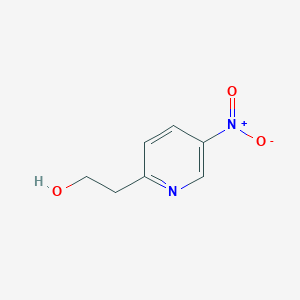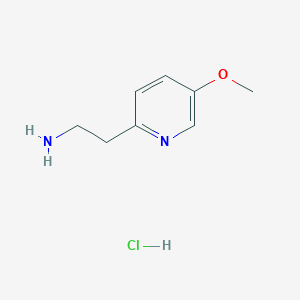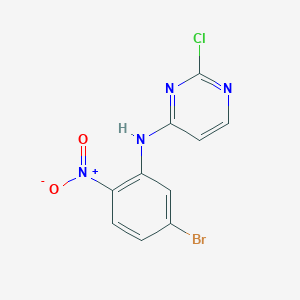
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine
Vue d'ensemble
Description
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine (BNPCPA) is a synthetic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BNPCPA is a derivative of the pyrimidine ring system, which is a common building block in many pharmaceuticals and natural products. BNPCPA has been used as a versatile reagent in organic synthesis due to its unique reactivity and its ability to undergo a variety of reactions. It has also been studied for its potential applications in medicinal chemistry and biochemistry, as it has been found to have interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine derivatives have been synthesized through nucleophilic substitution reactions and evaluated for their antimicrobial properties. Compounds in this class exhibited significant activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents. This research demonstrates the compound's relevance in developing new treatments against microbial infections (Ranganatha et al., 2018).
Chemical Reactivity and Synthesis Techniques
The compound's chemical reactivity has been explored in the context of Biginelli type compounds and dihydropyrimidine derivatives. These studies involve examining the reactivity of certain positions in pyrimidine compounds and the synthesis of new derivatives, indicating the compound's usefulness in organic synthesis and drug development (Namazi et al., 2001).
Potential in Drug Design
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related compound, has been synthesized and studied for its potential in drug design against chronic myeloid leukemia (CML). Its structural, spectroscopic, and molecular docking studies reveal its potential as a template for new drugs against CML, indicating the broader relevance of this class of compounds in medicinal chemistry (Moreno-Fuquen et al., 2021).
Antitumor Activities
Derivatives of N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine, including N-(2'-chloropyrimidin-4'-yl) analogs, have been synthesized and exhibited notable antitumor activities. These findings underscore the compound's importance in developing new anticancer drugs (Chu De-qing, 2011).
Structural and Pharmacological Analysis
The compound and its derivatives have been subjects of various structural and pharmacological analyses, including synthesis, characterization, crystal structure, and Hirshfeld surface analysis. These studies provide insights into the molecular structure and potential pharmacological applications (Nadaf et al., 2019).
Propriétés
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMJGJYTFFZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

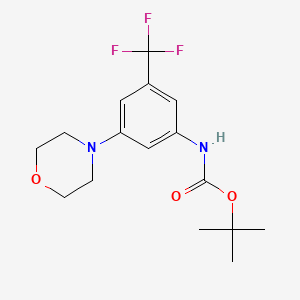
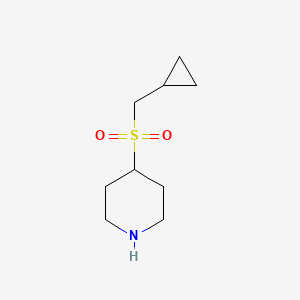
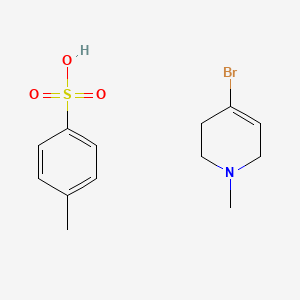
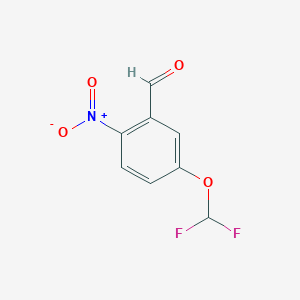
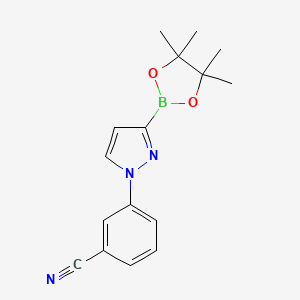
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
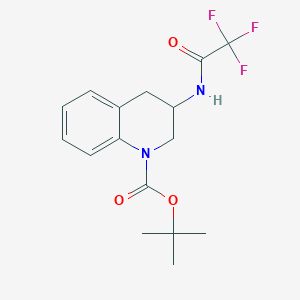
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
